![molecular formula C14H16BN3O2 B2592669 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1620575-06-5](/img/structure/B2592669.png)

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

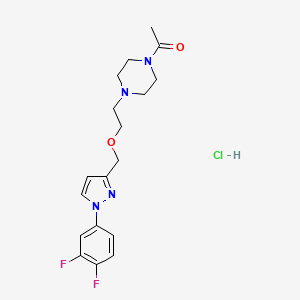

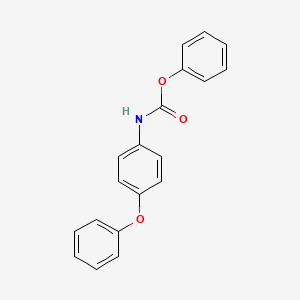

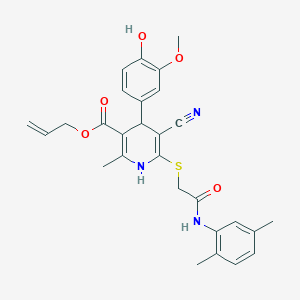

This compound is a complex organic molecule that contains a pyrrolo[2,3-b]pyridine group, a carbonitrile group (-C≡N), and a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[2,3-b]pyridine group suggests a planar aromatic system, which could contribute to the compound’s stability and reactivity. The carbonitrile group (-C≡N) is a polar group, which could influence the compound’s solubility and reactivity. The tetramethyl-1,3,2-dioxaborolane group is a type of boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The pyrrolo[2,3-b]pyridine group is aromatic and might undergo electrophilic aromatic substitution reactions. The carbonitrile group (-C≡N) could undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid. The tetramethyl-1,3,2-dioxaborolane group is a type of boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications

Structural and Conformational Analysis

The compound, as part of boric acid ester intermediates with benzene rings, has been investigated for its structural and conformational properties. It's synthesized through a multi-step substitution reaction. Its structure is confirmed using various spectroscopic methods, and its molecular structures are further elucidated through density functional theory (DFT). This provides insights into its physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, which are critical for understanding its interaction with other molecules and potential applications in material science or pharmaceuticals (Huang et al., 2021).

Electropolymerization and Conducting Polymers

Research on derivatized bis(pyrrol-2-yl) arylenes, including compounds related to the query chemical, reveals their application in electropolymerization. These compounds exhibit low oxidation potentials, making them stable in their conducting form. This property is significant for creating new materials with specific electrical properties, potentially useful in electronics and nanotechnology (Sotzing et al., 1996).

Medicinal Chemistry and Progesterone Receptor Modulators

In medicinal chemistry, similar pyrrole-carbonitrile compounds have been explored as progesterone receptor modulators. Such research contributes to the development of new therapeutic agents for female healthcare, including contraception and the treatment of various gynecological conditions (Fensome et al., 2008).

Crystallographic Analysis and Potential Inhibitors

Crystal structure and Hirshfeld surface analysis of pyridine derivatives, including structures similar to the query compound, have been conducted. Such studies are essential in drug discovery, especially in the design of potential inhibitors for specific enzymes or receptors (Venkateshan et al., 2019).

Antioxidant Activity in Novel Compounds

Compounds structurally related to the query chemical have been utilized in synthesizing novel heterocyclic compounds, which were then evaluated for their antioxidant activities. Such research contributes to the discovery of new antioxidants, which have numerous applications in pharmaceuticals, food, and cosmetics industries (Salem et al., 2015).

Mechanism of Action

In the Suzuki-Miyaura reaction, the boronic ester acts as a source of an organoboron species, which can couple with a suitable organic halide in the presence of a palladium catalyst . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals .

The pharmacokinetics of boronic esters can vary widely depending on their structure and the specific conditions of their use. Factors such as solubility, stability, and reactivity can all influence their absorption, distribution, metabolism, and excretion .

The action of boronic esters can be influenced by various environmental factors, including pH and the presence of other reactive species. For example, boronic esters are known to be sensitive to hydrolysis, especially under acidic conditions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could explore its synthesis, properties, and potential uses .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)10-5-11-9(6-16)7-17-12(11)18-8-10/h5,7-8H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPYAFKTIFEVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C#N)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2592586.png)

![3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2592590.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2592593.png)

![(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione](/img/structure/B2592594.png)

![2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2592596.png)

![N-[3-(oxan-4-yloxy)propyl]prop-2-enamide](/img/structure/B2592597.png)

![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)

![8,10-dimethyl-N-phenyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592606.png)

methanone dihydrochloride](/img/structure/B2592609.png)